molecular formula C12H9BrN2O B14865629 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine

6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B14865629
M. Wt: 277.12 g/mol
InChI Key: VZRMEWOSLIWYOT-UHFFFAOYSA-N
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Description

6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the 6-position, a furan ring at the 2-position, and a methyl group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2,3-pyridinediamine with carboxylic acid derivatives or aldehydes. One common method includes the reaction of 6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine with benzyl chloride in the presence of a catalytic quantity of tetra-n-butylammonium bromide under mild conditions . Another approach involves the use of propargyl bromide and potassium carbonate in dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The furan ring and the imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the furan ring or the imidazo[1,2-a]pyridine core.

    Reduction Products: Reduced derivatives of the furan ring or the imidazo[1,2-a]pyridine core.

Scientific Research Applications

6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and the furan ring can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, furan ring, and methyl group in the imidazo[1,2-a]pyridine core makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

6-bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9BrN2O/c1-8-5-9(13)6-15-7-10(14-12(8)15)11-3-2-4-16-11/h2-7H,1H3

InChI Key

VZRMEWOSLIWYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC=CO3)Br

Origin of Product

United States

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